molecular formula C10H13FO B8377473 3-(2-Fluoro-3-methyl-phenyl)-propan-1-ol CAS No. 955403-64-2

3-(2-Fluoro-3-methyl-phenyl)-propan-1-ol

Cat. No.: B8377473
CAS No.: 955403-64-2
M. Wt: 168.21 g/mol
InChI Key: XMIUGYZDISYKER-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methyl-phenyl)-propan-1-ol is a fluorinated aromatic alcohol characterized by a propan-1-ol backbone linked to a 2-fluoro-3-methyl-substituted phenyl ring. The fluorine atom at the ortho position and the methyl group at the meta position confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

CAS No.

955403-64-2

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

3-(2-fluoro-3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H13FO/c1-8-4-2-5-9(10(8)11)6-3-7-12/h2,4-5,12H,3,6-7H2,1H3

InChI Key

XMIUGYZDISYKER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and chemical profiles of propan-1-ol derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis with key analogues:

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, CF₃) : Fluorine and trifluoromethyl groups enhance metabolic stability and binding affinity via hydrogen bonding or dipole interactions. For instance, the trifluoromethyl group in ent-11c improves potency as a CFTR modulator .
  • In 3-(2-Fluoro-3-methyl-phenyl)-propan-1-ol, the methyl group may balance the electron-withdrawing effect of fluorine, optimizing bioavailability.
  • Heterocyclic Substitutions (e.g., pyridin-3-yl) : Derivatives like 3-(pyridin-3-yl)propan-1-ol exhibit dual anti-inflammatory and neuroprotective activities, attributed to synergistic interactions with multiple pharmacological targets .

Pharmacological Activity Comparison

  • Anti-inflammatory Potency: Cinnamic acid derivatives with methoxy groups (e.g., 3,4-dimethoxy) show enhanced suppression of inflammatory markers (COX-2, TNF-α) compared to non-substituted analogues . The 2-fluoro-3-methyl substitution in the target compound may offer intermediate activity, balancing steric hindrance and electronic effects.
  • Cytotoxicity: Cyclohepta[b]thieno[2,3-d]pyrimidin-propan-1-ol derivatives exhibit cytotoxicity against cancer cell lines, suggesting that bulky substituents or heterocycles can shift activity toward anticancer applications .
  • Flavor and Cosmetic Applications: 3-(Methylsulphanyl)propan-1-ol contributes to wine aroma, while diaminophenyl derivatives are used in hair dyes, demonstrating how substituent chemistry diversifies applications beyond pharmacology .
Table 2: Physicochemical Properties (Inferred)
Compound Name logP (Estimated) Solubility (aq.) Metabolic Stability
This compound ~2.5 Moderate High (due to F)
3-(Pyridin-3-yl)propan-1-ol ~1.8 High Moderate
ent-11c (Trifluoromethyl derivative) ~3.0 Low Very High

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